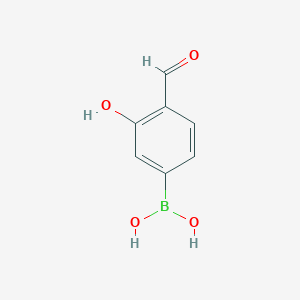

(4-Formyl-3-hydroxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

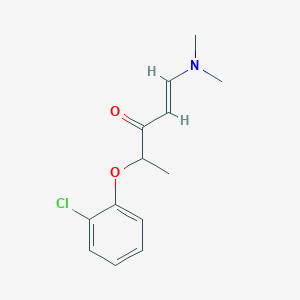

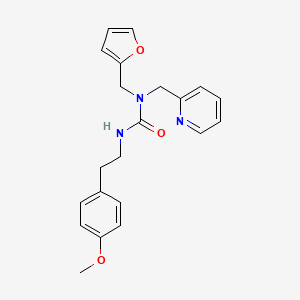

“(4-Formyl-3-hydroxyphenyl)boronic acid” is a boronic acid derivative that is commonly used in organic synthesis. It has the molecular formula C7H7BO4 and an average mass of 165.939 Da .

Synthesis Analysis

While specific synthesis methods for “(4-Formyl-3-hydroxyphenyl)boronic acid” were not found in the search results, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis

The molecular structure of “(4-Formyl-3-hydroxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a hydroxyl group .Physical And Chemical Properties Analysis

“(4-Formyl-3-hydroxyphenyl)boronic acid” is a solid substance with a molecular weight of 165.94 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

- Significance : SM coupling allows chemists to connect diverse fragments, even those with different electronic properties, in a mild and functional group-tolerant manner .

- Importance : Stille coupling provides access to structurally complex molecules with high enantioselectivity .

- Advantage : These nanoparticles serve as phosphine-free catalysts, making them environmentally friendly and efficient .

- Insights : These studies provide valuable information about the molecular behavior and charge transport properties of these compounds .

Suzuki–Miyaura Coupling

Stille Coupling

Bio-Supported Palladium Nanoparticles

Structural and Vibrational Studies

Boron/Nitrogen-Doped Polymer Nano/Microspheres

Zukünftige Richtungen

While specific future directions for “(4-Formyl-3-hydroxyphenyl)boronic acid” were not found in the search results, boronic acids and their derivatives continue to be a topic of research due to their utility in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

Wirkmechanismus

Target of Action

The primary target of (4-Formyl-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

(4-Formyl-3-hydroxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Formyl-3-hydroxyphenyl)boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s reactivity and stability are influenced by its physical and chemical properties

Result of Action

The molecular effect of (4-Formyl-3-hydroxyphenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of (4-Formyl-3-hydroxyphenyl)boronic acid is influenced by environmental factors such as pH . For instance, the rate of its reaction is considerably accelerated at physiological pH . Additionally, its stability and reactivity can be affected by the presence of other substances in the environment .

Eigenschaften

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

![N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)

![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)